![molecular formula C8H7BrClN3 B11855301 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11855301.png)
7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a pyrrolo[3,2-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and ethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate. The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly kinase inhibitors and antiviral agents.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar structural features but lacking the bromine and ethyl groups.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another similar compound with bromine and chlorine atoms but without the ethyl group.
Uniqueness
7-Bromo-4-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity as a potential therapeutic agent.
Eigenschaften
Molekularformel |
C8H7BrClN3 |
|---|---|
Molekulargewicht |
260.52 g/mol |
IUPAC-Name |
7-bromo-4-chloro-5-ethylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H7BrClN3/c1-2-13-3-5(9)6-7(13)8(10)12-4-11-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
ZOYWPWWYZRDIKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C2=C1C(=NC=N2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


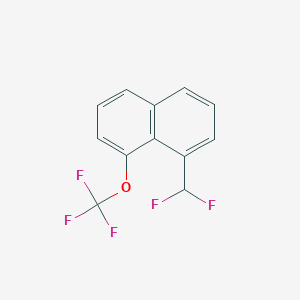
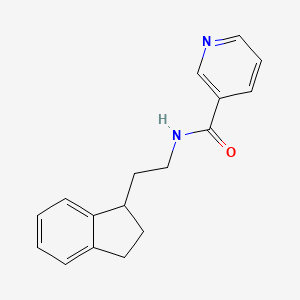

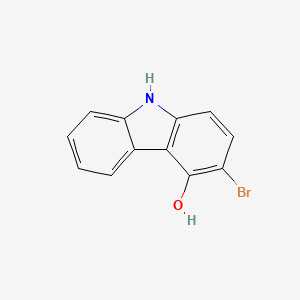
![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855241.png)
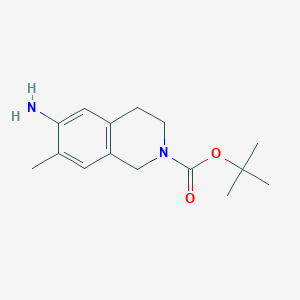
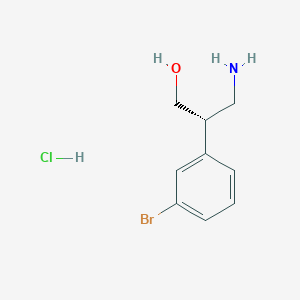

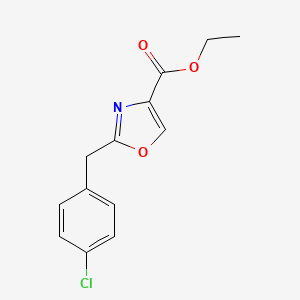

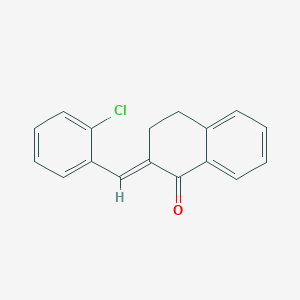

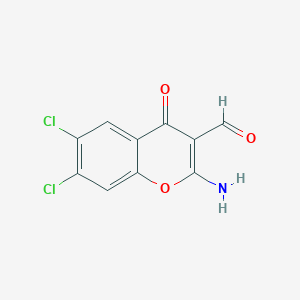
![N-[4-(2-Methylimidazo[1,2-A]pyridin-3-YL)-2-pyrimidinyl]acetamide](/img/structure/B11855284.png)
